molecular formula C11H14N4 B12822175 2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine

2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine

Cat. No.: B12822175
M. Wt: 202.26 g/mol
InChI Key: LLQKVXSHELRKPU-UHFFFAOYSA-N
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Description

2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine is an organic compound that features a pyridine ring and an imidazole ring connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyridine derivative is reacted with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or imidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Pyridin-4-ylmethyl)-1H-imidazol-5-yl)ethanamine is unique due to its specific combination of a pyridine ring and an imidazole ring connected by an ethanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[5-(pyridin-4-ylmethyl)-1H-imidazol-4-yl]ethanamine

InChI

InChI=1S/C11H14N4/c12-4-1-10-11(15-8-14-10)7-9-2-5-13-6-3-9/h2-3,5-6,8H,1,4,7,12H2,(H,14,15)

InChI Key

LLQKVXSHELRKPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=C(N=CN2)CCN

Origin of Product

United States

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